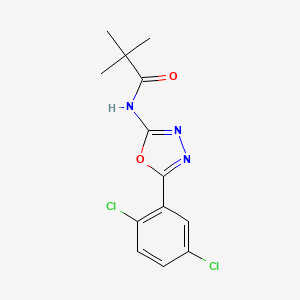

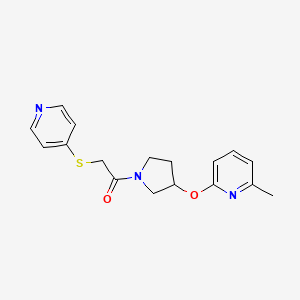

![molecular formula C20H19N5O B3012432 N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 384793-44-6](/img/structure/B3012432.png)

N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of pyrazolo[3,4-d]pyrimidines is well-represented, indicating the importance of this scaffold in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the reaction of aminopyrazoles with various reagents to form the desired heterocyclic system. For instance, the reaction of ethyl 5-aminopyrazole-4-carboxylate with triethyl orthoformate and amines can yield dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones, as described in the synthesis of related compounds . This suggests that a similar synthetic route could be employed for the target compound, possibly involving the use of amines that correspond to the ethoxy and methylphenyl substituents.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a fused pyrazole and pyrimidine ring system. The crystal structure and density functional theory (DFT) studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, reveal that intramolecular hydrogen bonding and supramolecular interactions play a significant role in stabilizing the molecular conformation . These findings can provide insights into the potential molecular interactions and stability of the target compound.

Chemical Reactions Analysis

The reactivity of pyrazolo[3,4-d]pyrimidines with amines is a key aspect of their chemical behavior. The formation of pyrazolo[3,4-d]pyrimidines by reacting dimethylaminomethylene amino derivatives with amines indicates that the target compound could also undergo similar reactions, potentially leading to the formation of N,N-dimethylformamidine derivatives under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines are influenced by their molecular structure and substituents. For example, 1H-pyrazolo[4,3-d]pyrimidines have been identified as potent phosphodiesterase 5 (PDE5) inhibitors, highlighting the biological relevance of this scaffold . The ethoxy and methylphenyl groups in the target compound are likely to affect its lipophilicity, solubility, and overall pharmacokinetic profile, which are important factors in drug development.

科学的研究の応用

Synthesis and Characterization of Derivatives :

- A study by Titi et al. (2020) involved the synthesis of various pyrazole derivatives, including similar compounds, and their characterization using methods like X-Ray crystallography, FT-IR, and NMR spectroscopy. This research contributes to the understanding of the molecular structure and properties of these compounds (Titi et al., 2020).

Biological Activity and Potential Therapeutic Uses :

- Kaping et al. (2016) reported on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally similar to the one . They found these compounds to exhibit promising anti-inflammatory and anti-cancer activities, highlighting their potential therapeutic applications (Kaping et al., 2016).

- Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives. They evaluated these compounds for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to the field of cancer research (Hassan et al., 2014).

Antimicrobial Applications :

- Beyzaei et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antimicrobial activities. Their findings suggest the potential use of these compounds in developing new antibacterial agents (Beyzaei et al., 2017).

Application in Coatings and Inks :

- El‐Wahab et al. (2015) explored the use of pyrimidine derivatives in polyurethane varnishes and printing ink paste, indicating their application in enhancing the antimicrobial properties of these materials (El‐Wahab et al., 2015).

作用機序

Target of Action

The compound, N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a kinase inhibitor . Kinases are proteins that play a crucial role in cell signaling pathways, and their dysregulation can lead to diseases such as cancer .

Mode of Action

This compound is an isostere of the adenine ring of ATP, allowing it to mimic hinge region binding interactions in kinase active sites . This interaction inhibits the kinase’s activity, preventing the phosphorylation of downstream targets and disrupting the signaling pathway .

Biochemical Pathways

The compound’s inhibition of kinases disrupts various signaling pathways involved in cell growth, proliferation, and survival . This disruption can lead to the death of cancer cells, making this compound a potential treatment for various types of cancer .

Pharmacokinetics

Its structural similarity to other kinase inhibitors suggests it may have similar adme properties .

Result of Action

By inhibiting kinases, this compound disrupts cell signaling pathways, leading to the death of cancer cells . This makes it a potential therapeutic agent for various types of cancer .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other drugs, the patient’s health status, and genetic factors can all affect how the compound interacts with its targets and its overall effectiveness

将来の方向性

特性

IUPAC Name |

N-(4-ethoxyphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c1-3-26-17-10-6-15(7-11-17)24-19-18-12-23-25(20(18)22-13-21-19)16-8-4-14(2)5-9-16/h4-13H,3H2,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPKJTSDSHMPGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

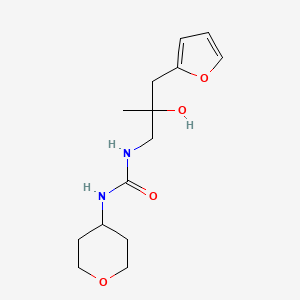

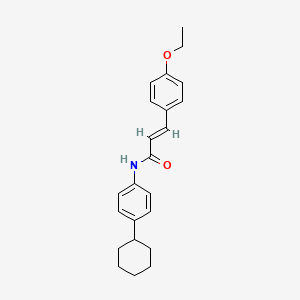

![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)

![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)

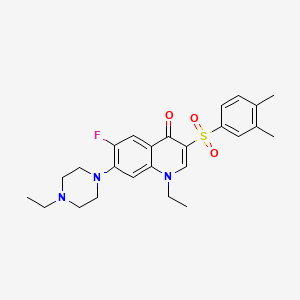

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3012362.png)

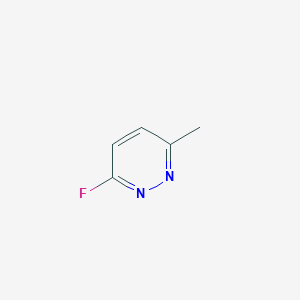

![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B3012363.png)

![4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012365.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B3012366.png)

![2-(Benzimidazol-1-yl)-N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B3012370.png)